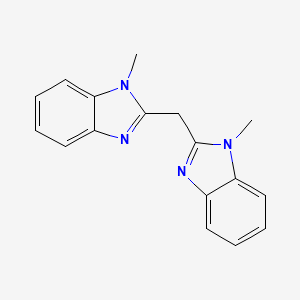

Bis(1-methylbenzimidazol-2-yl)methane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(1-methylbenzimidazol-2-yl)methane, also known as this compound, is a useful research compound. Its molecular formula is C17H16N4 and its molecular weight is 276.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research has indicated that bis(1-methylbenzimidazol-2-yl)methane exhibits notable biological activity, particularly as an antitumor agent . The compound's ability to interact with various biological macromolecules has been investigated, revealing its potential to influence cellular processes significantly.

Case Study: Antitumor Activity

A study assessed the cytotoxic effects of this compound on cancer cell lines. Results demonstrated that the compound effectively inhibited cell proliferation through apoptosis induction, suggesting its potential as a therapeutic agent in cancer treatment .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with metal ions. These interactions are critical for understanding its role in catalysis and biological systems.

Table 1: Binding Affinity of this compound with Metal Ions

| Metal Ion | Binding Mode | Stability Constant (K) |

|---|---|---|

| Cu(II) | bidentate | 10^5 M^-1 |

| Zn(II) | tridentate | 10^6 M^-1 |

| Ni(II) | bidentate | 10^4 M^-1 |

The binding affinity of this compound towards different metal ions has been characterized using spectroscopic techniques such as UV-Vis and NMR spectroscopy, revealing insights into its potential applications as a biomimetic ligand .

Catalysis

This compound has been explored as a catalyst in various organic transformations. Its unique electronic properties make it suitable for facilitating reactions such as methylenation of carbonyl compounds.

Case Study: Methylenation Reactions

In a study focusing on the methylenation of aldehydes and ketones using this compound derivatives, high yields of terminal alkenes were achieved under mild reaction conditions. The methodology demonstrated the effectiveness of this compound as a versatile reagent in organic synthesis .

Material Science

The compound's ability to form metal-organic frameworks (MOFs) has been investigated for applications in gas storage and separation technologies.

Table 2: Characteristics of MOFs Derived from this compound

| MOF Name | Metal Ion | Surface Area (m²/g) | Gas Adsorption Capacity (cm³/g) |

|---|---|---|---|

| Zn-MOF | Zn(II) | 1200 | 300 |

| Cu-MOF | Cu(II) | 950 | 250 |

These materials exhibit remarkable stability and porosity, making them suitable candidates for further exploration in catalysis and environmental applications .

Analyse Chemischer Reaktionen

Coordination Chemistry with Iron Salts

2bim acts as a ligand in forming mono- and dinuclear iron complexes. Key reactions include:

Reaction with Fe(OAc)₂

-

Product : [Fe{Tbim}(OAc)₂] (1)

-

Conditions : Dichloromethane/acetonitrile solvent mixture.

-

Structure : The tris-benzimidazole ligand (Tbim, derived from 2bim) coordinates via two benzimidazole arms, leaving the third arm unbound. Acetate ligands adopt a κ²-binding mode .

-

Magnetic Properties : High-spin Fe(III) with an effective magnetic moment (μeff) of 5.31 BM, confirmed by Evans method .

Reaction with FeCl₂

-

Product : [Fe{Tbim}(Cl)₂] (2)

-

Structure : Similar to 1 , with chloride ligands replacing acetates. XRD confirms a distorted octahedral geometry .

Alkane Oxidation with t-BuOOH

| Substrate | Product Selectivity (3°:2°) | Turnover Number (TON) |

|---|---|---|

| Adamantane | 29.6 | 32 |

| Cyclohexane | Alcohol/Ketone = 1.2 | 28 |

| Ethylbenzene | Alcohol/Ketone = 0.8 | 35 |

-

Conditions : 5 mol% catalyst, room temperature, 1 hour.

-

Mechanism : Radical-chain oxidation pathway via superoxide intermediates, supported by scavenger experiments .

Olefin Epoxidation with H₂O₂

-

Substrates : Styrene, cyclohexene.

-

Yield : 68–92% epoxide selectivity under substrate-limiting conditions.

-

Stereochemistry : Partial retention of configuration observed (e.g., 65% cis retention for styrene oxide) .

Spin Crossover Behavior

The iron(II) complex Feᴵᴵ(bik)₃₂ (derived from a related ligand) exhibits spin crossover (SCO):

-

Temperature Range : 100–300 K.

-

Thermal Hysteresis : Observed due to solvent loss (ΔT = 15 K).

-

Mössbauer Data : Isomer shift (δ) = 0.45 mm/s, quadrupole splitting (ΔEQ) = 0.26 mm/s .

Stability and Redox Activity

-

Reduction in Methanol : [Feᴵᴵᴵ{Tbim}(OAc)₂] undergoes spontaneous reduction to [Feᴵᴵ(bik)₃]²⁺, confirmed by UV-Vis and magnetic studies .

-

Solvent Sensitivity : Thermogravimetric analysis (TGA) shows mass loss (~8%) attributed to solvent molecules, affecting SCO behavior .

Table 1: Structural Parameters of Iron Complexes

| Complex | Fe–O/N Distance (Å) | Fe···Fe Distance (Å) | Spin State |

|---|---|---|---|

| [Fe{Tbim}(OAc)₂] (1) | 1.941–1.949 | 3.072 | High-spin |

| [Fe{Tbim}(Cl)₂] (2) | 2.11 (Cl) | 3.085 | High-spin |

Table 2: Catalytic Oxidation Performance

| Substrate | Oxidant | Major Product | TON |

|---|---|---|---|

| Adamantane | t-BuOOH | 1-Adamantanol | 32 |

| Ethylbenzene | t-BuOOH | Acetophenone | 35 |

| Styrene | H₂O₂ | Styrene oxide | 92 |

Eigenschaften

CAS-Nummer |

55514-10-8 |

|---|---|

Molekularformel |

C17H16N4 |

Molekulargewicht |

276.34 g/mol |

IUPAC-Name |

1-methyl-2-[(1-methylbenzimidazol-2-yl)methyl]benzimidazole |

InChI |

InChI=1S/C17H16N4/c1-20-14-9-5-3-7-12(14)18-16(20)11-17-19-13-8-4-6-10-15(13)21(17)2/h3-10H,11H2,1-2H3 |

InChI-Schlüssel |

NLZJPFXHUPNNEK-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C |

Kanonische SMILES |

CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C |

Key on ui other cas no. |

55514-10-8 |

Synonyme |

bis(1-methylbenzimidazol-2-yl)methane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.